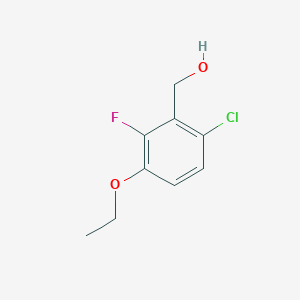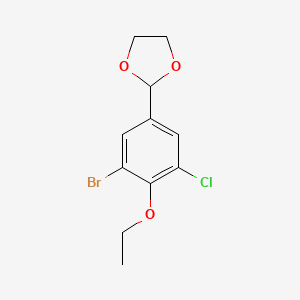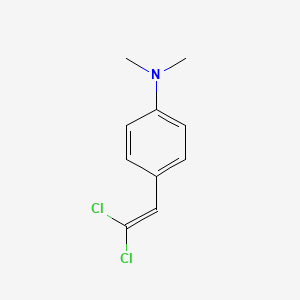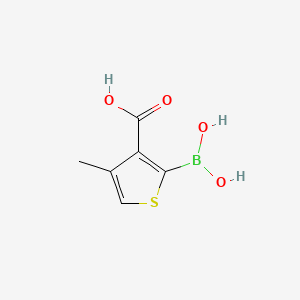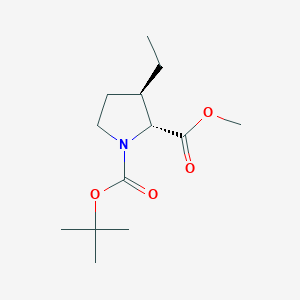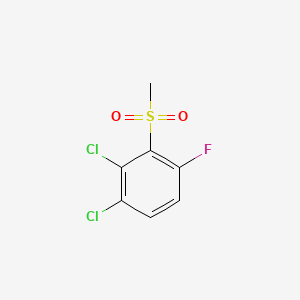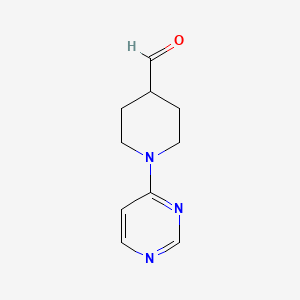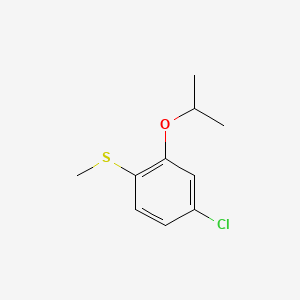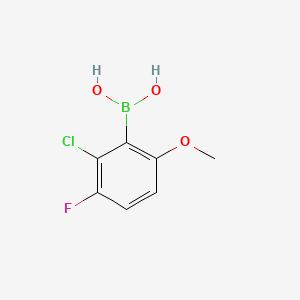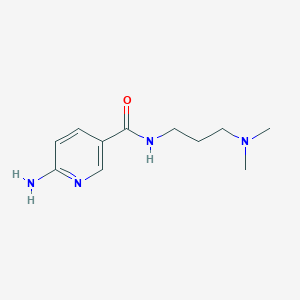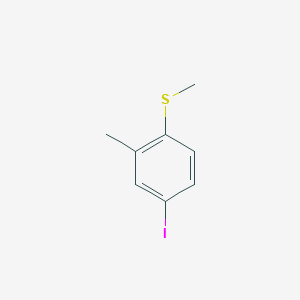
(4-Iodo-2-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodo-2-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C₈H₉IS and a molecular weight of 264.127 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfane group attached to a benzene ring. It is primarily used in research and has various applications in chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methylphenyl)(methyl)sulfane typically involves the iodination of 2-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the methyl group. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
(4-Iodo-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfane group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl(methyl)sulfanes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated phenyl(methyl)sulfanes and reduced sulfur compounds.
科学研究应用
(4-Iodo-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Iodo-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The iodine atom and sulfane group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- (4-Bromo-2-methylphenyl)(methyl)sulfane
- (4-Chloro-2-methylphenyl)(methyl)sulfane
- (4-Fluoro-2-methylphenyl)(methyl)sulfane
Uniqueness
(4-Iodo-2-methylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
属性
分子式 |
C8H9IS |
|---|---|
分子量 |
264.13 g/mol |
IUPAC 名称 |
4-iodo-2-methyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9IS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 |
InChI 键 |
DPEIKYXHBZIMAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)I)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
